molecular formula C21H19NO3S B11680830 Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B11680830
M. Wt: 365.4 g/mol
InChI Key: FYRCLNLAFHMQMA-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring:

  • A 4-methylbenzoyl (p-toluoyl) group at position 2 of the thiophene ring.
  • A phenyl substituent at position 2.
  • An ethyl ester at position 3.

The structural modifications in this compound—particularly the electron-donating methyl group on the benzoyl moiety and the hydrophobic phenyl ring—may enhance its interaction with biological targets, such as enzymes or receptors involved in inflammatory or proliferative pathways.

Properties

Molecular Formula

C21H19NO3S

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H19NO3S/c1-3-25-21(24)18-17(15-7-5-4-6-8-15)13-26-20(18)22-19(23)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

FYRCLNLAFHMQMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of thiophene compounds exhibit antiviral properties. Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate has been explored for its potential against viral infections, particularly those caused by flaviviruses. A study highlighted its efficacy in inhibiting viral replication through specific enzyme interactions .

Anticancer Properties

Thiophene derivatives have been recognized for their anticancer activities. This compound has shown promise in targeting cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.

Case Study:
A recent investigation demonstrated that this compound selectively inhibited the growth of breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Building Block for Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various coupling reactions, making it a versatile building block in synthetic organic chemistry.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedYield (%)
N-acylationAcetic anhydride85
Coupling with aminesVarious amines75
CyclizationAcid-catalyzed cyclization70

Conductive Polymers

Due to its electronic properties, this compound is being investigated for use in conductive polymer applications. The compound can be polymerized to form conductive films that are useful in electronic devices.

Case Study:
A study reported the successful incorporation of this compound into polymer matrices, resulting in enhanced conductivity and stability under varying environmental conditions .

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 2-amino group on the thiophene ring is a critical site for functionalization. Key analogs include:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Features Reference ID
Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate 4-Methylbenzoyl 365.44 Enhanced lipophilicity due to methyl group; potential for π-π interactions
Ethyl 2-(2-cyanoacetamido)-4-phenylthiophene-3-carboxylate 2-Cyanoacetyl 314.36 Electron-withdrawing cyano group; may influence reactivity or binding
Ethyl 2-[[2-[benzyl(methyl)amino]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate Benzyl(methyl)amino acetyl + 4-fluorophenyl 414.50 Fluorine enhances electronegativity; tertiary amine may aid solubility
Ethyl 2-(3-oxobutanoylamino)-4-phenylthiophene-3-carboxylate 3-Oxobutanoyl 331.39 Ketone group introduces polarity; potential metabolic instability

Key Observations :

  • Electron-withdrawing groups (e.g., cyano in ) may reduce electron density on the thiophene ring, affecting redox properties or binding to electron-rich targets.
  • Bulky substituents (e.g., benzyl(methyl)amino in ) could sterically hinder interactions but improve selectivity.

Modifications to the Thiophene Core

Variations in the thiophene ring system significantly alter molecular geometry and bioactivity:

Compound Name Ring Structure Key Feature Reference ID
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopentane-fused thiophene Rigid, non-planar structure; may improve metabolic stability
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate Acetyl group at position 5 Additional electron-withdrawing acetyl group; potential for dual binding

Key Observations :

  • Multi-substituted thiophenes (e.g., acetyl at position 5 in ) enable synergistic interactions with biological targets.

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity: Thiophenes with electron-deficient substituents (e.g., cyano groups in ) often exhibit enhanced antimicrobial potency due to increased membrane penetration .
  • Solubility and Bioavailability : The 4-fluorophenyl analog in may exhibit improved aqueous solubility compared to the target compound, owing to fluorine’s polarity.
  • Hydrogen Bonding: Compounds like ethyl 2-amino-4-methylthiophene-3-carboxylate () form extensive hydrogen-bonding networks (e.g., C24(12) chains), which could influence crystallinity and dissolution rates.

Biological Activity

Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the existing literature on the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate, with a molecular formula of C15H15NO2SC_{15}H_{15}NO_2S. Its structure comprises a thiophene ring substituted with various functional groups that contribute to its biological properties.

Antiviral Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antiviral activity against flavivirus infections. A study highlighted the effectiveness of these compounds in inhibiting viral replication, suggesting their potential as therapeutic agents for treating viral infections .

Antibacterial and Antifungal Activity

In vitro studies have demonstrated that this compound possesses notable antibacterial and antifungal properties. For example, it has been shown to inhibit the growth of various bacterial strains and fungal pathogens, indicating its potential application in developing new antimicrobial agents .

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal activity

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. In cellular models, it has been found to reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This suggests that this compound could be beneficial in managing inflammatory conditions .

Case Studies and Research Findings

  • Antiviral Efficacy : A case study investigated the efficacy of thiophene derivatives against dengue virus. The results indicated that certain derivatives significantly reduced viral load in infected cell lines, supporting their use as potential antiviral agents .
  • Antimicrobial Studies : In a comparative study of various thiophene derivatives, this compound was among the most effective against resistant strains of bacteria, showcasing its potential for development into a new class of antibiotics .
  • Inflammation Models : Experimental models using lipopolysaccharide (LPS)-induced inflammation demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers, highlighting its therapeutic potential in inflammatory diseases .

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